molecular formula C16H12F2N2O3 B12938903 Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-06-3

Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12938903
CAS No.: 651749-06-3
M. Wt: 318.27 g/mol
InChI Key: IJVLKQRKCMFMPS-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzoic acid derivative featuring a 3,4-difluorophenyl-substituted imidazolidin-2-one moiety. Its molecular formula is C₁₆H₁₂F₂N₂O₃, with a molecular weight of 318.27 g/mol (CAS 651749-06-3) . The structure combines a benzoic acid backbone with a bicyclic imidazolidinone ring, where the phenyl group at position 3 is substituted with fluorine atoms at the 3- and 4-positions. This fluorination pattern is critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions .

Properties

CAS No.

651749-06-3

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-13-5-4-12(9-14(13)18)20-7-6-19(16(20)23)11-3-1-2-10(8-11)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)

InChI Key

IJVLKQRKCMFMPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Imidazolidinone Ring

The imidazolidinone ring is synthesized by condensation of appropriate diamine and carbonyl-containing precursors. This step often involves:

  • Reaction of a substituted diamine with a carbonyl compound (such as an aldehyde or ketone) to form an intermediate.
  • Cyclization under acidic or basic catalysis to close the imidazolidinone ring.

Introduction of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl substituent is introduced via:

  • Use of 3,4-difluorobenzaldehyde or 3,4-difluorophenyl halides as starting materials.
  • Coupling reactions such as Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between aryl boronic acids and aryl halides in the presence of palladium catalysts.

Coupling with Benzoic Acid

The benzoic acid moiety is attached through:

  • Direct substitution or amidation reactions.
  • Functional group transformations ensuring the carboxylic acid group remains intact.

Typical Reaction Conditions

  • Solvents: Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Catalysts: Palladium-based catalysts for coupling reactions.
  • Temperature: Reactions are generally conducted at moderate temperatures (room temperature to 80°C) depending on the step.
  • Reaction time: Varies from several hours to overnight to ensure completion.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Conditions Outcome
1 Condensation & Cyclization Diamine + Carbonyl compound Acid/base catalyst, 50-80°C Imidazolidinone ring formation
2 Aryl Substitution/Coupling Imidazolidinone intermediate + 3,4-difluorophenyl halide or boronic acid Pd catalyst, base, solvent, 25-80°C Introduction of difluorophenyl group
3 Coupling with Benzoic Acid Imidazolidinone-difluorophenyl intermediate + benzoic acid derivative Mild conditions, solvent Final compound formation

Research Findings and Analysis

  • The presence of fluorine atoms at the 3,4-positions on the phenyl ring influences the electronic properties and steric environment, which can affect the reactivity during synthesis and the biological activity of the final compound.
  • The imidazolidinone ring acts as a pharmacophore, and its formation is critical for the compound’s stability and function.
  • Suzuki-Miyaura coupling is a preferred method for introducing the difluorophenyl group due to its high selectivity and yield.
  • Optimization of reaction conditions such as catalyst loading, temperature, and solvent choice is essential to maximize yield and purity.

Comparative Notes on Fluorine Substitution Patterns

Compound Variant Fluorine Substitution Impact on Synthesis Impact on Properties
3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid 3,4-difluoro Slight steric hindrance; requires regioselective methods Increased lipophilicity; altered binding affinity
3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid 3,5-difluoro Symmetrical substitution; easier regioselectivity Different electronic effects; potential solubility differences

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated imidazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is often related to its ability to interact with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The imidazolidinone ring can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Fluorine Substitution Molecular Formula Molecular Weight (g/mol) XlogP<sup>a</sup> H-Bond Donors H-Bond Acceptors
Target: 3-[3-(3,4-Difluorophenyl)- 651749-06-3 3,4-Difluoro C₁₆H₁₂F₂N₂O₃ 318.27 3.2<sup>b</sup> 1 (COOH) 6
3-[3-(3,5-Difluorophenyl)-... 651749-07-4 3,5-Difluoro C₁₆H₁₂F₂N₂O₃ 318.27 3.5 1 6
3-[3-(3-Fluorophenyl)-... 651749-10-9 3-Fluoro C₁₆H₁₃FN₂O₃ 300.28 2.8 1 5
3-[3-(4-Fluorophenyl)-... 651749-11-0 4-Fluoro C₁₆H₁₃FN₂O₃ 300.28 2.7 1 5

<sup>a</sup>XlogP: Calculated hydrophobicity parameter.
<sup>b</sup>Estimated based on analog data.

Key Observations :

  • Molecular Weight: Difluoro analogs (318.27 g/mol) are heavier than monofluoro derivatives (300.28 g/mol) due to the additional fluorine atom.
  • Lipophilicity (XlogP) : The 3,5-difluoro analog (XlogP 3.5) is more lipophilic than the 3,4-difluoro target compound (XlogP ~3.2), likely due to symmetrical fluorine placement enhancing hydrophobic interactions .
  • Hydrogen Bonding: All analogs share one H-bond donor (carboxylic acid group), but difluoro derivatives have more H-bond acceptors (6 vs. 5 in monofluoro), influencing solubility and target binding.

Biological Activity

Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- , exhibits unique properties attributable to its structural features. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H12_{12}F2_2N2_2O3_3
  • Molecular Weight : 318.27 g/mol
  • IUPAC Name : 3-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid
  • CAS Number : 651749-06-3

This compound features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms often enhances the compound's biological activity through improved binding affinity to various biological targets .

The mechanism of action for Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- is primarily linked to its ability to interact with specific enzymes and receptors. The fluorinated phenyl group can enhance the compound's binding affinity through hydrogen bonding and van der Waals interactions. The imidazolidinone ring acts as a pharmacophore that can modulate enzyme activity or receptor signaling pathways.

Case Studies

Case Study 1: Proteasome Activity Modulation
A study investigated the effects of various benzoic acid derivatives on proteasome activity. Among them, a derivative similar to Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- showed a significant increase in chymotrypsin-like enzymatic activity at a concentration of 5 μM. This suggests potential applications in aging-related diseases where proteostasis is compromised .

Case Study 2: Antimicrobial Testing
In vitro studies on related benzoic acid compounds revealed potent antimicrobial effects against multidrug-resistant strains of bacteria and fungi. These findings support the hypothesis that modifications in the benzoic acid structure can lead to enhanced bioactivity against pathogens .

Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionModulates proteasome and autophagy pathways; enhances protein degradation systems
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values vary based on structure
Antioxidant PropertiesScavenges free radicals; evaluated using DPPH assay

Q & A

Q. Key Methodological Steps

  • Acid Chloride Formation : React 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which is then coupled with amines or alcohols .
  • Imidazolidinone Ring Formation : Use urea or carbamate derivatives in cyclization reactions with 3,4-difluorophenyl-containing aldehydes under basic conditions (e.g., triethylamine) .

How can coupling efficiency be optimized for 3,4-difluorophenyl intermediates in benzoic acid derivative synthesis?

Advanced Research Focus
Coupling efficiency depends on reaction conditions and reagent selection. For aroyl fragment introduction, three methods are validated:

Direct Aroyl Chloride Coupling : Use freshly prepared aroyl chlorides in dichloromethane with triethylamine as a base .

In Situ Acid Chloride Generation : React carboxylic acids with oxalyl chloride in anhydrous toluene, followed by coupling with amines .

DMF-Mediated Coupling : Employ diethyl cyanophosphonate (DCF) in dimethylformamide (DMF) to activate carboxylic acids for nucleophilic attack .

Q. Critical Parameters

  • Temperature : Reactions performed at 45°C yield higher purity products compared to room temperature .
  • Solvent Choice : Anhydrous toluene or DMF minimizes side reactions like hydrolysis .

What analytical techniques are most effective for structural characterization of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ are standard for confirming substituent positions. For example, aromatic protons in the 3,4-difluorophenyl group appear as multiplet signals between δ 7.0–8.0 ppm .
  • HPLC-MS : Electrospray ionization (ESI) coupled with time-of-flight (TOF) mass spectrometry provides accurate molecular weight confirmation (e.g., [M+H]+ peaks) .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolves regiochemical ambiguities in imidazolidinone rings, though fluorinated compounds often require low-temperature crystallization .
  • Hirshfeld Surface Analysis : Evaluates intermolecular interactions in crystal structures, critical for understanding solubility and stability .

How should researchers address discrepancies in NMR data for fluorinated benzoic acid derivatives?

Advanced Research Focus
NMR discrepancies often arise from:

  • Solvent Effects : DMSO-d₆ can cause signal broadening due to hydrogen bonding, whereas CDCl₃ provides sharper peaks .
  • Dynamic Exchange : Fluorine atoms may induce rapid conformational changes, leading to averaged signals. Low-temperature NMR (e.g., −40°C) can resolve splitting .

Example
In a related compound, 3-(difluoromethyl)-N-((3,4-difluorophenyl)carbamoyl)pyrazole-4-carboxamide, ¹H NMR showed splitting at δ 8.01–8.10 ppm due to fluorine coupling, resolved by optimizing acquisition parameters .

What challenges arise in achieving regioselectivity during imidazolidinone ring formation?

Advanced Research Focus
Regioselectivity is influenced by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., fluorine) direct cyclization to specific positions. For example, 3,4-difluorophenyl groups favor 1,2-addition over 1,4-addition due to inductive effects .
  • Catalytic Conditions : Use of Lewis acids like ZnCl₂ can shift regioselectivity by stabilizing transition states .

Case Study
In the synthesis of 4-[5-(3,4-difluorophenyl)imidazol-1-yl]piperidine derivatives, regioselective ring closure was achieved using anhydrous toluene and triethylamine, yielding >70% of the desired product .

What in silico methods predict the bioactivity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Studies on related compounds (e.g., pyrazole-4-carboxamides) use AutoDock Vina to model interactions with fungal CYP51 enzymes, identifying key hydrogen bonds with the difluorophenyl group .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, fluorine substitution lowers the LUMO energy, enhancing electrophilicity .

Validation
Docking results for antifungal agents correlate with experimental IC₅₀ values (R² = 0.89), confirming predictive utility .

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